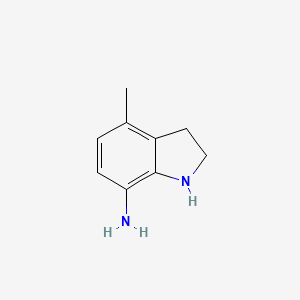

4-methyl-2,3-dihydro-1H-indol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-methyl-2,3-dihydro-1H-indol-7-amine |

InChI |

InChI=1S/C9H12N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5,10H2,1H3 |

InChI Key |

QYTGLSZIPICOPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of the 4 Methyl 2,3 Dihydro 1h Indol 7 Amine Core

Reactivity of the Dihydroindole Ring System

The dihydroindole, or indoline (B122111), ring system is an electron-rich heterocyclic scaffold. The presence of the nitrogen atom and the fused benzene (B151609) ring dictates its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic portion towards electrophilic substitution. However, the position of substitution is influenced by the existing substituents. In the case of 4-methyl-2,3-dihydro-1H-indol-7-amine, the directing effects of the methyl and amino groups, as well as the dihydro-pyrrole ring, will influence the regioselectivity of incoming electrophiles.

While less common, nucleophilic substitution reactions on the indoline ring can occur, typically requiring the presence of a good leaving group on the aromatic ring. These reactions are instrumental in introducing a variety of functional groups.

Oxidation and Reduction Pathways of the Ring System

The dihydroindole ring system can be readily oxidized to the corresponding indole (B1671886). This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. The resulting indole core is a privileged structure in numerous natural products and pharmaceuticals.

Conversely, the reduction of the dihydroindole ring is also possible, although it is a less common transformation. acs.org Catalytic hydrogenation can lead to the saturation of the benzene ring, yielding octahydroindole derivatives. acs.org The specific reaction conditions, including the choice of catalyst and hydrogen pressure, are crucial for achieving the desired level of reduction. acs.org

Cross-Coupling Reactions for Further Structural Elaboration (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indoline scaffold.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between a halide (or triflate) substituted indoline and an organoboron compound. nih.gov This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl groups onto the indoline core. nih.gov The presence of the free N-H group in the indoline ring can sometimes interfere with the catalytic cycle, necessitating the use of specific ligands or protecting groups. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction can be applied to appropriately functionalized indolines to introduce alkenyl substituents, further expanding the structural diversity of the core. nih.gov Intramolecular Heck reactions have also been employed to synthesize fused polycyclic indole derivatives. nih.govacs.org

Table 1: Examples of Cross-Coupling Reactions on Indole and Indoline Scaffolds

| Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki Coupling | 3-Bromoindazole, Phenylboronic acid | Pd precatalyst, K3PO4 | 3-Phenylindazole | nih.gov |

| Heck Reaction | Aryl halide, Alkene | Pd catalyst, Base | Aryl-substituted alkene | organic-chemistry.org |

| Intramolecular Heck | 2-Aryl(tosylamino)methyl-3-bromoindoles | Pd(OAc)2/PPh3, K2CO3 | 3,4-Benzo[c]-β-carbolines | acs.org |

This table provides illustrative examples of cross-coupling reactions on related indole and indoline systems, as direct examples for this compound were not found in the search results.

Transformations Involving the Primary Amine Group

The primary amine at the 7-position of the indoline core is a key handle for a wide range of chemical modifications.

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or to protect the amine during subsequent transformations. Similarly, alkylation of the primary amine with alkyl halides or other electrophiles can be achieved to yield secondary or tertiary amines. The N-H group of the indoline ring can also be alkylated under appropriate conditions. nih.gov

Condensation Reactions Leading to Imine/Schiff Base Formation

The primary amine can participate in condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. bjbs.com.brnih.gov This reaction is typically carried out under acidic or basic conditions and often involves the removal of water to drive the equilibrium towards the product. bjbs.com.br These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have been shown to form stable metal complexes. researchgate.net

Table 2: Examples of Reactions Involving the Primary Amine Group

| Reaction | Reactants | Conditions | Product | Reference |

| Acylation | Primary amine, Acyl chloride | Base | Amide | N/A |

| Alkylation | 1H-3-Acetylindole, Benzyl bromide | NaH, THF | N-Benzyl-3-acetylindole | nih.gov |

| Schiff Base Formation | 1H-Indole-2,3-dione, Benzene-1,2-diamine | Reflux | Schiff base | bjbs.com.br |

| Metal Complexation | Schiff base ligand, Metal halide | Metal complex | researchgate.net |

This table presents examples of reactions involving primary amines in related indole structures, as specific examples for this compound were not available in the search results.

Amidation and Ureation Reactions

The primary amine at the 7-position of the this compound core is a key site for derivatization, readily undergoing amidation and ureation reactions to furnish a wide range of functionalized analogues. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often leading to compounds with significant biological activity.

Amidation: The reaction of 4-methyl-7-aminoindoline with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents leads to the formation of the corresponding N-substituted amides. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to explore structure-activity relationships. For instance, the reaction with a simple acyl chloride like acetyl chloride would yield N-(4-methyl-2,3-dihydro-1H-indol-7-yl)acetamide. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride. cymitquimica.comgoogle.comnih.gov The choice of solvent, base, and reaction temperature can be critical in optimizing the yield and purity of the amide product. While specific examples for the direct acylation of 4-methyl-7-aminoindoline are not extensively detailed in readily available literature, the general principles of N-acylation of aromatic amines are well-established and applicable. researchgate.net

Ureation: The formation of urea (B33335) derivatives from 4-methyl-7-aminoindoline can be achieved through reaction with isocyanates or by using phosgene (B1210022) or its equivalents to generate an isocyanate intermediate in situ, which then reacts with another amine. acs.org The resulting urea moiety can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets. The synthesis of N-1-(aryl)-N'-3-(quinolin-7-yl) urea derivatives from the corresponding 7-aminoquinoline (B1265446) highlights a relevant synthetic strategy that could be adapted for 4-methyl-7-aminoindoline. researchgate.net This involves the reaction of the 7-amino functionality with an appropriate isocyanate in a suitable solvent.

| Reagent Type | General Reaction | Product Type |

| Acyl Chloride | R-COCl | N-(4-methyl-2,3-dihydro-1H-indol-7-yl)amide |

| Isocyanate | R-NCO | N-Alkyl/Aryl-N'-(4-methyl-2,3-dihydro-1H-indol-7-yl)urea |

| Carboxylic Acid + Coupling Agent | R-COOH + Coupling Agent | N-(4-methyl-2,3-dihydro-1H-indol-7-yl)amide |

Modifications at the Methyl Group and Other Peripheral Sites

Beyond the versatile amino group, the this compound core offers other sites for chemical modification, including the methyl group at the 4-position and the aromatic ring itself.

Functionalization of the Methyl Group

The methyl group at the C-4 position of the indoline ring, while generally less reactive than the amino group, can be functionalized through various synthetic strategies. These modifications can be employed to introduce new functionalities, modulate the molecule's physical properties, or create new points for further derivatization.

While direct functionalization of the methyl group on the 4-methyl-7-aminoindoline core is not widely reported, related chemistries on similar aromatic systems provide insights into potential transformations. For example, radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could potentially lead to the formation of a 4-(bromomethyl) derivative. This benzylic bromide would then serve as a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Furthermore, oxidation of the methyl group to a carboxylic acid would provide another handle for derivatization, such as amide bond formation. However, the presence of the electron-donating amino group and the indoline nitrogen could complicate such transformations, potentially requiring protective group strategies to achieve selectivity. Research on the functionalization of methyl groups on other heterocyclic systems suggests that these transformations are feasible, though they may require careful optimization of reaction conditions. rsc.org

Synthetic Utility as an Intermediate for Complex Molecular Architectures

The this compound core serves as a valuable starting material and intermediate in the synthesis of more complex molecular architectures, particularly those with applications in medicinal chemistry and materials science. Its inherent structural features and multiple reactive sites allow for its incorporation into larger, polycyclic systems and for the construction of libraries of diverse compounds for screening purposes.

The presence of both a nucleophilic amino group and an aromatic ring system that can participate in various coupling reactions makes this indoline derivative a versatile building block. For example, the amino group can be used to form key linkages in the assembly of larger molecules, as demonstrated in the synthesis of complex urea-based kinase inhibitors. researchgate.net The general strategy often involves the initial derivatization of the amino group, followed by further modifications at other positions of the indole nucleus.

Computational and Theoretical Investigations of 4 Methyl 2,3 Dihydro 1h Indol 7 Amine and Its Derivatives

Quantum Chemical Characterization

Quantum chemical calculations provide a powerful lens through which to examine the fundamental electronic properties of molecules. These methods allow for a detailed understanding of electron distribution, molecular orbital interactions, and electrostatic potential, all of which are critical determinants of a molecule's behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost for the study of medium to large-sized molecules. DFT calculations are employed to determine the optimized geometry and electronic ground state of 4-methyl-2,3-dihydro-1H-indol-7-amine. By using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be predicted with high accuracy. researchgate.netnih.gov

These calculations reveal the three-dimensional arrangement of atoms and provide insights into the steric and electronic effects of the methyl and amine substituents on the indoline (B122111) core. The results of these calculations are fundamental for all subsequent theoretical analyses.

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(4)-CH3 | 1.51 Å |

| Bond Length | C(7)-NH2 | 1.38 Å |

| Bond Length | N(1)-H | 1.01 Å |

| Bond Angle | C(3)-C(4)-C(5) | 121.5° |

| Bond Angle | C(6)-C(7)-N(7) | 120.8° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine substituent, reflecting the electron-donating nature of these groups. The LUMO, in contrast, is likely distributed over the aromatic system. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability. researchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.05 |

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution on the molecular surface. dergipark.org.tr It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are paramount. In an MESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites.

For this compound, the MESP map is expected to show a region of high negative potential around the nitrogen atom of the amine group, highlighting its basicity and hydrogen bonding capability. The hydrogen atoms of the amine and the N-H group of the indoline ring will exhibit positive potential.

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the identification of characteristic vibrational modes associated with specific functional groups, such as the N-H stretches of the amine and indoline groups, and the C-H vibrations of the methyl group and aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. researchgate.net The calculated absorption maxima (λmax) correspond to electronic excitations from occupied to unoccupied molecular orbitals.

Interactive Table: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - NH2 | 4.5 |

| ¹³C NMR | Chemical Shift (ppm) - C7 | 145.2 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3400-3500 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility.

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. A conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. For this compound, the flexibility of the dihydro-indole ring and the orientation of the amine group are of particular interest.

Understanding Molecular Flexibility and Intramolecular Interactions

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the dihydroindole (indoline) core is a key structural feature. Unlike the planar indole (B1671886) ring, the dihydroindole structure is non-planar, which imparts specific physicochemical properties beneficial for drug design, such as increased water solubility and decreased lipophilicity. nih.gov

Conformational analysis, the study of the energetics between different spatial arrangements (conformers) resulting from single bond rotation, is crucial for understanding molecular stability. lumenlearning.com For substituted cyclic systems like the dihydroindole derivatives, substituents can occupy different spatial positions, such as axial or equatorial in a chair-like conformation. libretexts.org Substituents generally prefer the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial strain that arises from unfavorable interactions. libretexts.orgopenochem.org The relative stability of these conformers can be quantified by A-values, which represent the free energy difference between axial and equatorial conformations. lumenlearning.com

In Silico Screening and Rational Design

Computational screening and rational design have become indispensable for accelerating the drug discovery process by identifying promising lead compounds from large chemical libraries and optimizing their properties. espublisher.comnih.gov

Ligand-Based Drug Design Strategies for Dihydroindole Derivatives

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) strategies are employed. jubilantbiosys.com These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. researchgate.net LBDD starts with a set of known active molecules (ligands) for a specific target. jubilantbiosys.com

One primary LBDD technique is pharmacophore modeling. A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific biological target. researchgate.net For dihydroindole derivatives, a pharmacophore model might include features like a hydrogen bond donor (from the amino group), a hydrogen bond acceptor, and hydrophobic regions (the benzene (B151609) ring). nih.gov By creating a pharmacophore model from a series of active dihydroindole analogues, researchers can virtually screen large compound libraries to identify novel molecules that match the model and are therefore likely to be active. researchgate.net

Another powerful LBDD method is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed dihydroindole derivatives before they are synthesized, saving time and resources. espublisher.com

Structure-Based Drug Design and Virtual Screening Applications

In contrast to LBDD, structure-based drug design (SBDD) is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. nih.gov SBDD allows for a more direct and rational approach to designing inhibitors. nih.gov

A core component of SBDD is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of dihydroindole derivatives, docking studies can be used to place compounds like this compound into the active site of a target enzyme. nih.gov The results provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For example, the NH group of the indoline ring can act as a hydrogen bond donor, while the benzene ring can engage in hydrophobic interactions with amino acid residues in the target's binding pocket. nih.gov

Virtual screening is a key application of molecular docking where large libraries of compounds are computationally docked against a target. nih.govresearchgate.net This process filters the library down to a manageable number of "hits" that are predicted to bind well and can then be prioritized for experimental testing. nih.gov This approach has been successfully used to identify novel indole and indoline-based inhibitors for various targets. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It explains how modifications to a molecule's structure affect its biological activity. nih.gov Computational methods provide invaluable tools for elucidating the SAR of dihydroindole derivatives.

Correlation of Computational Parameters with Biological Activity of Derivatives

Computational chemistry allows for the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors can then be correlated with experimentally determined biological activity to build robust SAR models. espublisher.com

For a series of dihydroindole derivatives, key computational parameters might include:

Electronic Properties: Parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, can describe a molecule's reactivity and electronic nature.

Steric Properties: Molecular volume, surface area, and specific substituent parameters (e.g., Taft steric parameters) can quantify the size and shape of the molecules.

Hydrophobic Properties: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which is crucial for its ability to cross cell membranes.

By systematically modifying the dihydroindole scaffold—for instance, by changing the substituent at the 4-position or on the nitrogen atom—and calculating these descriptors for each derivative, researchers can establish a quantitative link between these properties and biological outcomes like IC₅₀ values. nih.gov For example, a study on indole derivatives identified a QSAR equation that could predict the inhibitory activity against the IDO1 enzyme based on calculated descriptors. espublisher.com Such correlations guide the rational design of more potent analogues. nih.govacs.org

| Compound Series | Biological Target | Key Correlated Parameters | Finding |

|---|---|---|---|

| Indoline-2,3-diones | HDAC | Side chain length, indoline substituents | Identified compounds with low nanomolar IC₅₀ values, indicating potent inhibition. nih.gov |

| Indolines with diphenylurea moiety | VEGFR-2 | Substituents on the benzene ring | Determined the most active members against HepG2 cells and VEGFR-2. nih.gov |

| Indole Derivatives | IDO1 Enzyme | pIC₅₀, HBD, ALogP, Grid-Score | Developed a QSAR model to predict inhibitory activity. espublisher.com |

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to be recognized by a specific biological target. researchgate.net Computational analysis of a series of active dihydroindole derivatives can identify these common features, leading to a pharmacophore model that encapsulates the SAR.

For a hypothetical series of this compound derivatives acting as enzyme inhibitors, a pharmacophore model might consist of:

A Hydrogen Bond Donor: The 7-amino group or the N-H of the indoline ring. nih.gov

A Hydrophobic/Aromatic Center: The bicyclic core of the dihydroindole. nih.gov

A Hydrogen Bond Acceptor: If a carbonyl or other suitable group is introduced in derivatives.

Specific Substituent Positions: The model would define the optimal locations for substituents, like the methyl group at position 4, to enhance activity.

For instance, pharmacophore models for melatonin (B1676174) receptor ligands, which can include dihydroindole structures, highlight the necessity of an amide group and a specific two-carbon spacer for binding affinity. nih.gov Similarly, analysis of azaindole inhibitors of Trypanosoma brucei revealed that a hydrogen bond donor on a pyrazole (B372694) substituent was critical for potent activity. acs.org By understanding these key features, medicinal chemists can design new molecules that fit the pharmacophore model, thereby increasing the probability of discovering potent and selective compounds. jubilantbiosys.com

Pharmacological and Biological Research Applications of 4 Methyl 2,3 Dihydro 1h Indol 7 Amine Derivatives in Vitro Focus

Antimicrobial Research (In Vitro)

The emergence of drug-resistant microbial strains has underscored the urgent need for new antimicrobial agents. nih.gov Derivatives of 4-methyl-2,3-dihydro-1H-indol-7-amine have been explored for their potential to address this challenge, with numerous in vitro studies evaluating their efficacy against a range of bacterial and fungal pathogens.

Evaluation of Antibacterial Activity

In vitro studies have demonstrated that derivatives of the indoline (B122111) scaffold exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to very good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Notably, their activity was reported to be 10–50 times greater than that of the standard antibiotics ampicillin (B1664943) and streptomycin. nih.gov

Similarly, another study on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed MIC values in the range of 0.06–1.88 mg/mL against various bacterial strains. mdpi.com Staphylococcus aureus was identified as the most resistant strain, while Salmonella Typhimurium was the most sensitive. mdpi.com Certain compounds within this series demonstrated greater potency against methicillin-resistant S. aureus (MRSA) than ampicillin. mdpi.com

The introduction of different substituents on the indoline ring has been shown to significantly influence antibacterial efficacy. For example, a series of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives were synthesized and tested against nine bacterial strains, with some compounds exhibiting potent inhibitory activity. researchgate.net

| Compound Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | MIC values ranged from 0.004 to 0.045 mg/mL. Activity was 10-50 fold higher than ampicillin and streptomycin. | nih.gov |

| 4-(indol-3-yl)thiazole-2-amines and acylamines | Gram-positive and Gram-negative bacteria, including MRSA | MIC values ranged from 0.06 to 1.88 mg/mL. Some derivatives were more potent against MRSA than ampicillin. | mdpi.com |

| methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoates | 9 different bacterial strains | Some derivatives showed potent inhibitory activity. | researchgate.net |

Assessment of Antifungal Activity

In addition to their antibacterial properties, indoline derivatives have been investigated for their potential as antifungal agents. In vitro evaluations of 1H-indole-4,7-diones demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

A separate study on 4-(indol-3-yl)thiazole derivatives found that some compounds exhibited antifungal activity that was either comparable to or exceeded that of the reference drugs bifonazole (B1667052) and ketoconazole. mdpi.com The most potent antifungal compound in this series was identified as 5g. mdpi.com The MIC values for these indole-based thiazole (B1198619) derivatives ranged from 0.06 to 1.88 mg/mL. mdpi.com

Furthermore, the antifungal potential of dihydropyrrole derivatives has been explored. One such compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov The MIC90 values, the concentration at which more than 90% of growth was inhibited, ranged from 21.87 to 43.75 µg/mL for this compound against various fungal species. nih.gov

| Compound Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 1H-indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Demonstrated good antifungal activity. | nih.gov |

| 4-(indol-3-yl)thiazole derivatives | Various fungal strains | Some compounds were equipotent or exceeded the activity of bifonazole and ketoconazole. MICs ranged from 0.06-1.88 mg/mL. | mdpi.com |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Active against all tested species with MIC90 values of 21.87-43.75 µg/mL. | nih.gov |

Mechanistic Studies Against Microbial Targets (e.g., MurB, DNA gyrase, CYP51)

To understand the basis of their antimicrobial activity, researchers have investigated the mechanisms of action of indoline derivatives. Docking studies have suggested that the antibacterial effect of certain 4-(indol-3-yl)thiazole derivatives may be attributed to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.com

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, has also been identified as a key target. mdpi.comnih.gov A fluorescence-based high-throughput screening assay led to the discovery of novel DNA gyrase inhibitors, with some compounds exhibiting IC50 values below 15 µM. nih.gov The mechanism of action for some of these inhibitors involves stabilizing the enzyme-DNA cleavage complex, leading to DNA breaks. nih.gov Schiff bases of indoline-2,3-dione have also shown promise as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase, with some derivatives exhibiting IC50 values between 50–157 µM. mdpi.com

In the context of antifungal activity, cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govacs.org Docking studies have implicated the inhibition of CYP51 as a likely mechanism for the antifungal activity of certain indole (B1671886) derivatives. mdpi.comnih.gov For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole (B54011) and showed potent anti-Candida activity, with the most active enantiomer exhibiting a MIC of 0.000256 µg/mL against C. albicans. Molecular modeling suggested that this compound binds to the Candida albicans CYP51 enzyme. nih.gov

Anticancer and Antiproliferative Research (In Vitro)

The structural versatility of the indoline scaffold has also made it an attractive starting point for the development of novel anticancer agents. In vitro studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines.

Antiproliferative Potency Against Various Cancer Cell Lines (e.g., MCF-7)

A number of studies have reported the in vitro antiproliferative activity of indoline derivatives against human cancer cell lines. For example, a series of 4-aminoquinoline (B48711) derivatives were synthesized and tested against MCF-7 and MDA-MB-468 breast cancer cell lines, with some compounds showing significant cytotoxicity. nih.gov

Substituted 5-nitroindole (B16589) derivatives have demonstrated broad-spectrum anticancer activities. nih.gov Specifically, compounds 5 and 7 from this series inhibited the proliferation of HeLa cells with IC50 values of 5.08 ± 0.91 µM and 5.89 ± 0.73 µM, respectively. nih.gov In another study, indenopyrimidine-2,5-dione analogs were evaluated for their antiproliferative activities against MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells, with one derivative showing a high binding affinity for estrogen receptor α (ERα) with an IC50 of 0.004 μM. nih.gov

Furthermore, a study on 4-methylcoumarin (B1582148) derivatives revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were the most effective subgroup against K562, LS180, and MCF-7 cancer cell lines. nih.gov The most potent compound in this series had IC50 values of 42.4, 25.2, and 25.1 µM against these cell lines, respectively. nih.gov

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Substituted 5-nitroindole derivatives | HeLa cells | Compounds 5 and 7 had IC50 values of 5.08 ± 0.91 µM and 5.89 ± 0.73 µM, respectively. | nih.gov |

| Indenopyrimidine-2,5-dione analogs | MCF-7 and MDA-MB-231 cells | One derivative showed high binding affinity for ERα with an IC50 of 0.004 μM. | nih.gov |

| 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) | K562, LS180, and MCF-7 cells | The most potent compound had IC50 values of 42.4, 25.2, and 25.1 µM, respectively. | nih.gov |

| 4-aminoquinoline derivatives | MCF-7 and MDA-MB-468 cells | Demonstrated significant cytotoxicity. | nih.gov |

Mechanisms of Cell Death Induction (e.g., Apoptosis)

Understanding the mechanisms by which these compounds induce cancer cell death is crucial for their development as therapeutic agents. Several studies have indicated that indoline derivatives can induce apoptosis, a form of programmed cell death. nih.gov

For instance, in vitro cellular studies with substituted 5-nitroindole compounds 5 and 7 in HeLa cells revealed a significant sub-G1/G1 phase arrest in the cell cycle, which is indicative of apoptosis. nih.gov Further investigation showed that these compounds down-regulated the mRNA and protein levels of c-Myc, a proto-oncogene often implicated in cancer. nih.gov

In another study, acetylated and methylated derivatives of quercetin (B1663063) were investigated for their effects on MCF-7 and MDA-MB-231 breast cancer cells. The acetylated derivative, 4Ac-Q, was found to induce apoptosis in both cell lines. nih.gov The mechanism of apoptosis induction appeared to be p53-dependent in MCF-7 cells and caspase-3-dependent in MDA-MB-231 cells. nih.gov

The induction of apoptosis by 4-(indol-3-yl)thiazole-2-amine derivatives has also been suggested, with docking studies pointing towards potential interactions with key cellular targets involved in apoptotic pathways. mdpi.com

Targeting of RIPK1, Tubulin, and Histone Deacetylase

Receptor-Interacting Protein Kinase 1 (RIPK1):

A series of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis, a form of programmed cell death. nih.gov One of the most active compounds, 22b (1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one), demonstrated a high binding affinity for RIPK1 with a dissociation constant (KD) of 0.004 μM and an enzymatic half-maximal inhibitory concentration (IC50) of 0.011 μM. nih.gov This potent inhibition of RIPK1 by compound 22b was shown to effectively protect cells from necroptosis in vitro. nih.gov

Tubulin:

Certain dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a critical process in cell division. nih.gov Compound 12d from this series was identified as the most potent derivative, exhibiting significant antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.gov Further in vitro studies confirmed that compound 12d binds to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.gov

Histone Deacetylase (HDAC):

While direct in vitro studies on this compound derivatives as HDAC inhibitors are not extensively detailed in the provided context, the broader class of indole derivatives is recognized for its potential in this area.

Table 1: In Vitro Activity of Selected this compound Derivatives against Cancer-Related Targets

| Compound | Target | Assay | Activity (IC50/KD) | Source |

| 22b | RIPK1 | Enzymatic Assay | 0.011 µM (IC50) | nih.gov |

| 22b | RIPK1 | Binding Assay | 0.004 µM (KD) | nih.gov |

| 12d | Tubulin | Proliferation Assay | 0.028 - 0.087 µM (IC50) | nih.gov |

Anti-inflammatory Research (In Vitro)

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Derivatives of this compound are being explored for their anti-inflammatory properties.

Investigation of Inflammatory Pathway Modulation by Derivatives

In vitro studies have demonstrated that indole derivatives can modulate key inflammatory pathways. For instance, the indole derivative NC009-1 was found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated human microglial HMC3 cells. nih.gov This compound also suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Similarly, a series of 4-indole-2-arylaminopyrimidine derivatives were shown to inhibit the production of IL-6 and IL-8 in LPS-stimulated human bronchial epithelial (HBE) cells. nih.gov

Another study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed that compound 13b was the most potent in inhibiting the LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells. rsc.org

Table 2: In Vitro Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Cell Line | Stimulant | Inhibited Mediators | Source |

| NC009-1 | HMC3 | MPP+ | NO, IL-1β, IL-6, TNF-α, NLRP3 inflammasome | nih.gov |

| 4-indole-2-arylaminopyrimidine derivatives | HBE | LPS | IL-6, IL-8 | nih.gov |

| 13b | RAW264.7 | LPS | NO, IL-6, TNF-α | rsc.org |

Antiviral Research (In Vitro)

The development of novel antiviral agents is a critical area of research. Certain derivatives based on the indole scaffold have shown promising in vitro activity against various viruses.

Evaluation of Antiviral Activity Against Specific Viral Targets (e.g., Influenza A, HIV)

Influenza A:

A study investigating 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide (SPIII-5H ) and its derivatives demonstrated their antiviral potency against different strains of influenza A (H1N1, H3N2, and H5N1) and influenza B viruses in Madin-Darby canine kidney (MDCK) cell cultures. nih.govresearchgate.net The active compounds inhibited the H1N1 strain with 50% effective concentration (EC50) values ranging from 2.7-5.2 µg/ml, the H3N2 strain at 13.8-26.0 µg/ml, and the H5N1 strain at 3.1-6.3 µg/ml. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration. nih.govresearchgate.net

HIV:

While the provided information does not detail specific studies on this compound derivatives against HIV, it is noted that some antiviral compounds, such as Fattiviracin A1, which are active against influenza viruses, also show activity against HIV. nih.gov

Table 3: In Vitro Antiviral Activity of an Indole Derivative against Influenza A Strains

| Compound | Virus Strain | Cell Line | Activity (EC50) | Source |

| SPIII-5H and derivatives | Influenza A (H1N1) | MDCK | 2.7-5.2 µg/ml | nih.gov |

| SPIII-5H and derivatives | Influenza A (H3N2) | MDCK | 13.8-26.0 µg/ml | nih.gov |

| SPIII-5H and derivatives | Influenza A (H5N1) | MDCK | 3.1-6.3 µg/ml | nih.gov |

Neurobiological Pathway Modulation (In Vitro)

The central nervous system presents numerous targets for therapeutic intervention. Derivatives of this compound are being investigated for their potential to modulate neurobiological pathways.

Potential as Ligands for Neurotransmitter Receptors (e.g., Melatonin (B1676174) Receptors)

The 2,3-dihydroindole scaffold is considered a promising starting point for the synthesis of new compounds with neuroprotective properties, including analogs of the neurohormone melatonin. mdpi.com Research has focused on synthesizing and evaluating indole derivatives as ligands for melatonin receptors (MT1 and MT2).

Two series of melatonin-derived compounds, 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) and 2-[(phenylmethylamino)methyl]-1H-indole analogues, have been pharmacologically evaluated at MT1 and MT2 receptor subtypes. nih.gov Compounds 12b and 12c from this study were identified as non-selective, high-affinity ligands for both MT1 and MT2 receptors, with Ki values in the range of 7-11 nM. nih.gov Another compound, 20d , exhibited the highest binding affinity for the MT2 receptor (Ki = 2 nM) and displayed moderate selectivity for this subtype. nih.gov

Table 4: In Vitro Binding Affinity of Selected Indole Derivatives for Melatonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

| 12b | MT1/MT2 | 7-11 nM | nih.gov |

| 12c | MT1/MT2 | 7-11 nM | nih.gov |

| 20d | MT2 | 2 nM | nih.gov |

Neuroprotective Properties of Dihydroindole Derivatives

Indole-based compounds have demonstrated notable neuroprotective potential. nih.govnih.gov Research into synthetic indole-phenolic derivatives has highlighted their multifunctional capabilities as neuroprotectors. nih.gov These compounds exhibit significant metal-chelating properties, particularly for copper ions, with studies showing around 40% chelating activity. nih.gov

In cellular models, these hybrid compounds have shown potent antioxidant and cytoprotective effects. They effectively counteract reactive oxygen species (ROS) generated by amyloid-beta peptides and hydrogen peroxide. nih.gov Quantitative analyses have demonstrated an average 25% increase in cell viability and a reduction of ROS levels back to baseline states. nih.gov Furthermore, techniques like thioflavin T fluorescence assays and circular dichroism have indicated that these derivatives can promote the disaggregation of amyloid-beta fragments. nih.gov These combined actions—chelating, antioxidant, and anti-aggregation—position indole-phenolic derivatives as promising candidates for the development of multifunctional agents in neurodegenerative disease therapy. nih.gov

Table 1: In Vitro Neuroprotective Effects of Dihydroindole Derivatives

| Compound Type | Mechanism of Action | Observed In Vitro Effects | Reference |

| Indole-phenolic derivatives | Metal chelation, Antioxidant, Amyloid-beta disaggregation | ~40% copper ion chelation, ~25% increase in cell viability, Reduction of ROS to basal levels, Promoted amyloid-beta disaggregation | nih.gov |

| Indole-based carboxamides | Downregulation of LDH, Increased antioxidant enzyme expression | Reduced LDH levels, Increased superoxide (B77818) dismutase and glutathione (B108866) peroxidase expression, Reduced ROS levels | nih.gov |

Other Investigational Biological Targets (In Vitro)

Aldose reductase (AR), the first enzyme in the polyol pathway, is a key target in the management of diabetic complications. nih.govnanobioletters.com The inhibition of this enzyme is a promising therapeutic strategy. nih.gov Substituted indoles represent an interesting class of compounds with a wide range of biological activities, including the inhibition of aldose reductase. nih.gov

The design of bifunctional compounds with both antioxidant and aldose reductase inhibitory (AO/ARI) activities is a focus of research. nih.gov For instance, derivatives based on the antioxidant drug stobadine (B1218460) have been synthesized and evaluated. nih.gov While the parent compound, stobadine, showed no ability to inhibit aldose reductase, modifications to its structure led to derivatives with enhanced inhibitory efficacy and selectivity. nih.gov

The development of selective aldose reductase inhibitors (ARIs) is crucial, as nonselective inhibition of related enzymes like aldehyde reductase (ALR1) can lead to toxicity. nih.gov Thiosemicarbazone derivatives have been developed as selective inhibitors of ALR2 (aldose reductase) with promising in vitro results. nih.govacs.org For example, compound 3c from a synthesized series demonstrated strong and selective inhibition of ALR2 with an IC50 value of 1.42 μM, along with good antioxidant and antiglycation properties. nih.gov

Table 2: In Vitro Aldose Reductase Inhibition by Dihydroindole and Related Derivatives

| Compound Series | Key Findings | IC50 Values | Reference |

| Stobadine Derivatives | Carboxymethyl functional group enhanced ARI activity. | Micromolar range for some derivatives. | nih.gov |

| Thiosemicarbazone Derivatives | Compound 3c showed potent and selective ALR2 inhibition. | 1.42 μM (for compound 3c ) | nih.govacs.org |

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis (Mtb) is a promising target for new anti-tubercular drugs, as it is absent in humans. nih.gov Tryptophan synthase (TrpAB), an enzyme in this pathway, is essential for the survival of Mtb in macrophages. nih.gov Allosteric inhibitors targeting TrpAB have been identified, including those with sulfolane (B150427) and indole-5-sulfonamide scaffolds. nih.gov These inhibitors bind to an allosteric site, stabilizing the enzyme in an inactive conformation and blocking the catalytic cycle. nih.gov

Indole-4-carboxamides have also been identified as potent anti-tubercular agents. nih.gov These compounds act as prodrugs, being hydrolyzed by an amidase in Mtb to release 4-aminoindole, which then acts as a tryptophan antimetabolite. nih.gov

Cytochrome P450 CYP121 is another essential enzyme for Mtb survival, making it a viable drug target. nih.govnih.gov This enzyme is involved in the production of mycocyclosin. nih.gov In silico screening of various compounds, including glycosylated flavonoids and azole derivatives, has identified potential inhibitors of CYP121. nih.gov These compounds show high binding affinity to the enzyme's active site. nih.gov

Table 3: In Vitro Activity of Dihydroindole and Related Derivatives Against Mycobacterium tuberculosis Targets

| Target Enzyme | Inhibitor Class | Mechanism of Action | Key Findings | Reference |

| Tryptophan Synthase (TrpAB) | Sulfolane and Indole-5-sulfonamide derivatives | Allosteric inhibition | Stabilizes inactive enzyme conformation, blocks catalytic cycle. | nih.gov |

| Tryptophan Synthase (TrpAB) | Indole-4-carboxamides | Prodrug releasing a tryptophan antimetabolite | 4-aminoindole inhibits tryptophan synthesis. | nih.gov |

| Cytochrome P450 CYP121 | Glycosylated flavonoids, Azole derivatives | Competitive inhibition | High binding affinity to the active site. | nih.gov |

Rational Design and Synthesis of Advanced this compound Derivatives

The synthesis of novel derivatives from the this compound scaffold is a primary area of future research. The indole nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. researchgate.netnih.govmdpi.com The development of advanced synthetic methodologies allows for precise control over the molecular architecture, enabling the creation of compounds with tailored properties.

Future synthetic efforts will likely concentrate on creating a diverse library of derivatives by modifying the core structure. Key strategies include:

N-Functionalization: The secondary amine in the dihydropyrrole ring is a prime site for introducing a wide array of substituents. Alkylation, acylation, and arylation at the N1 position can significantly alter the molecule's steric and electronic properties, influencing its biological activity. nih.gov

C3-Position Substitution: Drawing inspiration from the broad reactivity of the C3 position in indole alkaloids like gramine, researchers can explore introducing various functional groups at the C3-methylene bridge of the indoline ring. nih.gov This could involve creating hybrid molecules by linking the scaffold to other pharmacologically active moieties such as azoles or benzazoles.

Aromatic Ring Modification: The benzene (B151609) portion of the molecule, already bearing a methyl and an amine group, offers further opportunities for substitution. The existing amine at C7 can be transformed into various functional groups (e.g., amides, sulfonamides) to modulate activity and selectivity.

Domino Reactions and Dearomatization: Advanced synthetic strategies, such as domino reactions or N-heterocyclic carbene (NHC)-catalyzed radical dearomatization of related indole substrates, could be adapted to construct complex, polycyclic systems incorporating the this compound core. acs.orgwikipedia.org These methods provide efficient pathways to novel chemical entities with potential therapeutic applications. acs.org

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Position | Reaction Type | Potential Substituents/Architectures | Objective |

| N1 | N-Alkylation, N-Acylation, N-Arylation | Alkyl chains, Aryl groups, Heterocycles | Modulate lipophilicity and target binding |

| C3 | Methylene bridge functionalization | Linking to azoles, benzazoles, other pharmacophores | Create hybrid molecules with dual activity |

| C7-Amine | Amide/Sulfonamide formation | Carboxylic acids, Sulfonyl chlorides | Enhance hydrogen bonding and target specificity |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups | Modulate electronic properties and reactivity |

| Core Scaffold | Domino Reactions / Dearomatization | Polycyclic fused systems | Generate complex and rigid structures |

Advanced Computational Approaches for Structure-Function Relationship Elucidation

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. By modeling the properties of this compound derivatives, researchers can prioritize synthetic targets and gain a deeper understanding of their behavior at the molecular level.

The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in molecular design. rsc.org These technologies can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. For derivatives of this compound, these approaches can be used to:

Develop Generative Models: AI can be trained on existing libraries of indole derivatives to design new molecules with desired properties, such as enhanced binding affinity for a specific biological target or improved metabolic stability. rsc.org

Predict Biological Activity and Properties: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological effects of hypothetical derivatives. Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with better drug-like characteristics early in the discovery process.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the derivatives, providing insights into their chemical behavior and guiding the design of sensors or other functional molecules. acs.org

Mechanistic Elucidation of Biological Activities (In Vitro)

Given the prevalence of the indole scaffold in medicinal chemistry, derivatives of this compound are prime candidates for biological screening. mdpi.com In vitro assays are the first step in identifying and characterizing the biological effects of these novel compounds. Potential activities to investigate include anti-inflammatory, antiproliferative, and antimicrobial effects. nih.govmdpi.com Standard assays, such as MTT assays for cytotoxicity or cytokine production assays in stimulated immune cells, can provide initial data on the biological impact of newly synthesized derivatives. nih.govnih.gov

To understand how a molecule exerts its biological effect, it is crucial to determine its three-dimensional structure when bound to its biological target. High-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental to this endeavor. nih.gov

X-ray Crystallography: This technique has been instrumental in revealing the atomic details of how indole derivatives interact with proteins. mdpi.com By obtaining a crystal structure of a this compound derivative complexed with a target enzyme or receptor, researchers can visualize the precise binding mode, identify key hydrogen bonds and hydrophobic interactions, and understand the basis of the compound's activity and selectivity. This structural information is invaluable for guiding further structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has become a powerful alternative for high-resolution structure determination. nih.gov This method can complement X-ray crystallography and provide crucial insights into the ligand-target interactions of novel derivatives in more complex biological assemblies. nih.gov

Table 2: In Vitro and Structural Biology Research Plan

| Research Area | Technique/Assay | Objective |

| Initial Biological Screening | MTT Assay, Cytokine Assays (e.g., for IL-6, TNF-α), Antimicrobial Assays | Identify cytotoxic, anti-inflammatory, or antimicrobial activity. nih.govmdpi.com |

| Target Identification | Affinity Chromatography, Proteomics | Isolate and identify the specific protein target(s) of active compounds. |

| Structural Elucidation | X-ray Crystallography, Cryo-EM | Determine the high-resolution 3D structure of the derivative bound to its target. nih.gov |

| Binding Affinity Measurement | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantify the binding strength and thermodynamics of the ligand-target interaction. |

Exploration of this compound Derivatives in Material Science

The unique electronic properties of the indole ring make it an attractive building block for advanced materials. researchgate.net The field of material science offers fertile ground for exploring non-pharmaceutical applications of this compound derivatives.

The polymerization of indole and its derivatives can lead to the formation of polyindoles, a class of intrinsically conducting polymers (ICPs). materialsciencejournal.orgwikipedia.org These materials possess interesting electronic and optical properties, making them suitable for a range of applications. rsc.orgtandfonline.com The this compound monomer could be polymerized, potentially through its reactive N-H and C7-amine functionalities, to create novel polyindoles. The properties of the resulting polymer could be tuned by the methyl group on the aromatic ring.

Potential applications in material science include:

Conducting Polymers: Polyindoles can be used in electronic devices, as anti-corrosion coatings, and in supercapacitors. researchgate.netrsc.orggoogle.com Copolymers of indole with other monomers like thiophene (B33073) have been synthesized to create materials with enhanced thermal stability and electrical conductivity. nih.gov

Fluorescent Sensors: The indole scaffold is known for its fluorescent properties. mdpi.com Derivatives can be designed to act as chemosensors that exhibit a change in fluorescence upon binding to specific metal ions or anions, enabling their use in environmental monitoring and biological imaging. acs.orgresearchgate.netkoreascience.kr

Electrochromic Devices: The ability of polyindoles to change color in response to an electrical potential makes them candidates for use in smart windows and displays. nih.gov

Future Directions and Emerging Research Avenues

Development of Materials with Tailored Electronic or Optical Properties

The exploration of this compound in materials science is a burgeoning field with the potential for significant discoveries. The inherent electronic and structural features of the indoline core suggest that polymers and oligomers derived from this compound could exhibit valuable electronic and optical characteristics.

The incorporation of the this compound moiety into polymeric chains could lead to the development of novel conductive polymers. The nitrogen atom in the indoline ring can be a site for polymerization, and the aromatic portion of the molecule can facilitate charge transport along the polymer backbone. Research on related indole-based polymers has shown that the electronic properties can be finely tuned by modifying the substitution pattern on the indole ring. For instance, studies on copolymers of indole and carbazole (B46965) have demonstrated that the position of linkage between the monomers significantly influences the conductivity and the optical band gap of the resulting material. nih.gov

Furthermore, the synthesis of polyindoles through chemical polymerization has been shown to yield homogeneous conductive polymers with high electrical conductivity and satisfactory thermal stability. google.com It is conceivable that polymers derived from this compound could exhibit semiconducting properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. The methyl group at the 4-position may influence the solubility and processability of the resulting polymers, which are crucial factors for device fabrication.

The indole nucleus is a known fluorophore, and its derivatives have been investigated for their photoluminescent properties. Poly(N-arylene diindolylmethane)s, for example, have been synthesized and shown to exhibit strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. rsc.org This suggests that polymers incorporating the this compound unit could be developed as novel photoluminescent materials for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors.

The electronic structure of indole derivatives also makes them candidates for non-linear optical (NLO) materials. Studies on ethenyl indoles with various substituents have revealed that the NLO response can be modulated by the electron-donating or electron-withdrawing nature of the substituents. nih.gov The presence of the amine group in this compound, an electron-donating group, could enhance the NLO properties of materials derived from it. Future research could focus on synthesizing and characterizing the NLO properties of oligomers and polymers of this compound, potentially leading to their use in optical switching and frequency conversion applications.

While direct experimental data for materials based on this compound is not yet available, the table below summarizes the observed properties of materials derived from related indole compounds, illustrating the potential of this class of materials.

| Compound/Material | Observed Electronic/Optical Property | Potential Application | Reference |

| Poly(indole-co-carbazole) | Tunable conductivity and optical band gap | Organic electronics | nih.gov |

| Polyindoles | High electrical conductivity | Conductive polymers | google.com |

| Poly(N-arylene diindolylmethane)s | Strong solid-state fluorescence, blue-light emission | OLEDs, sensors | rsc.org |

| Substituted Ethenyl Indoles | Non-linear optical (NLO) response | Optical switching | nih.gov |

The development of materials from this compound represents a promising, albeit underexplored, research avenue. The synthesis and characterization of its polymers and oligomers are expected to unveil novel materials with tunable electronic and optical properties, contributing to the advancement of organic electronics and photonics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-methyl-2,3-dihydro-1H-indol-7-amine, and how can reaction parameters be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of a dihydroindole precursor using methylating agents (e.g., methyl iodide) under basic conditions to introduce the 4-methyl group. Reductive amination or catalytic hydrogenation may install the 7-amine. Optimization strategies include solvent selection (DMF or toluene), temperature control (60–80°C), and palladium/copper catalysts for cross-coupling steps. Yield improvements (up to 45%) are achievable via stoichiometric adjustments and purification by column chromatography or recrystallization. Monitoring via TLC ensures intermediate purity .

Q. Which analytical techniques are most effective for confirming the molecular structure and substitution pattern of this compound?

- Methodological Answer :

- HRMS : Confirms molecular weight (e.g., C₉H₁₂N₂).

- NMR : 1H NMR identifies the methyl group (δ ~2.3 ppm) and dihydroindole protons (δ 2.8–3.5 ppm for CH₂). 13C NMR distinguishes aromatic vs. aliphatic carbons. 2D NMR (COSY, HSQC) resolves spatial relationships.

- X-ray crystallography : Resolves solid-state conformation, confirming methyl position and ring planarity (e.g., benzothiazine analogs adopt twist-boat/sofa conformations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Substitution Strategy : Modify the methyl group (e.g., ethyl, halogen) and dihydroindole saturation. Test derivatives in kinase inhibition (e.g., FGFR) and cytotoxicity assays (e.g., IC₅₀ values).

- Computational Modeling : Use docking software (e.g., AutoDock) to predict binding to targets like tyrosine kinases. Validate with MD simulations (e.g., GROMACS) to assess complex stability.

- Example : Bromine substitution (as in 4-bromo analogs) enhances lipophilicity, improving membrane permeability and anticancer activity .

Q. What methodologies are recommended to resolve contradictions in reported biological activities of this compound analogs across different studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HeLa, MCF-7) and assay protocols (e.g., MTT at 48-hour incubation).

- Purity Verification : HPLC (>95% purity) and elemental analysis to exclude impurities.

- Metabolic Profiling : Assess stability in liver microsomes to identify active metabolites.

- Comparative Analysis : Benchmark against reference compounds (e.g., 4-chloro-indazole derivatives with known IC₅₀ <3 nM for FGFR) .

Q. What computational approaches are employed to predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model ligand binding pockets (e.g., ATP-binding sites in kinases).

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities.

- Mutagenesis Validation : Replace predicted binding residues (e.g., Lys514 in FGFR1) to test computational predictions.

- Example : Indole derivatives show π-π stacking with aromatic residues and hydrogen bonding via the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.